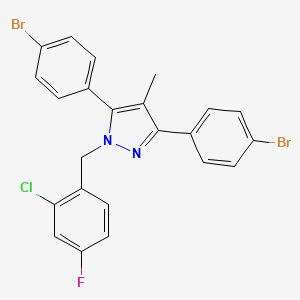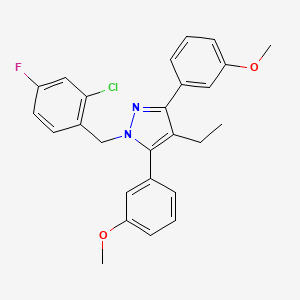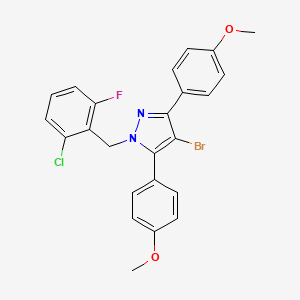![molecular formula C15H11BrN2O3 B14926161 2-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B14926161.png)
2-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID is an organic compound that features a benzoic acid moiety substituted with a hydrazone linkage and a bromobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID typically involves the condensation of 3-bromobenzoyl hydrazine with 2-formylbenzoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Step 1: Synthesis of 3-bromobenzoyl hydrazine by reacting 3-bromobenzoyl chloride with hydrazine hydrate.
Step 2: Condensation of 3-bromobenzoyl hydrazine with 2-formylbenzoic acid in the presence of an acid catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazone linkage to an amine group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary based on the nucleophile used, resulting in different substituted benzoic acid derivatives.
科学的研究の応用
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used to study enzyme inhibition or as a probe in biochemical assays.
作用機序
The mechanism of action of 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through binding interactions. The hydrazone linkage and bromobenzoyl group can interact with biological targets, affecting their function and activity.
類似化合物との比較
Similar Compounds
2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID: Similar structure but with a chlorine atom instead of bromine.
2-{[(E)-2-(3-FLUOROBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID: Similar structure but with a fluorine atom instead of bromine.
2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C15H11BrN2O3 |
|---|---|
分子量 |
347.16 g/mol |
IUPAC名 |
2-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-6-3-5-10(8-12)14(19)18-17-9-11-4-1-2-7-13(11)15(20)21/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChIキー |
BKFMPVOLEXPTSV-RQZCQDPDSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)C(=O)O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926082.png)

![6-(furan-2-yl)-3-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926091.png)
![1-benzyl-N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926099.png)
![(5-Chlorothiophen-2-yl){7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanone](/img/structure/B14926114.png)
![N-cyclopropyl-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926118.png)
![ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B14926123.png)

![6-(4-fluorophenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926139.png)
![1,3-dimethyl-6-(thiophen-2-yl)-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926145.png)
![methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14926146.png)
![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B14926148.png)
![N-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926154.png)
